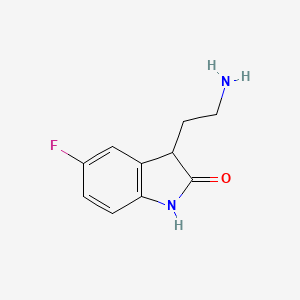

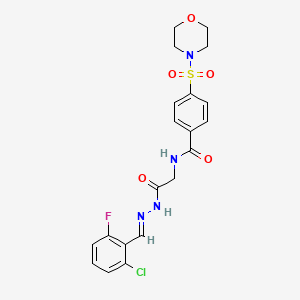

![molecular formula C17H18O3 B2996906 4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde CAS No. 1443278-90-7](/img/structure/B2996906.png)

4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde, also known as DMBA aldehyde, is an organic compound that is widely used in scientific research. It is a member of the aldehyde family and is used as a starting material in the synthesis of various organic compounds. DMBA aldehyde has been extensively studied for its chemical and biological properties, making it a valuable tool in the field of scientific research.

Aplicaciones Científicas De Investigación

Crystal Structures and Chemical Reactions

- The study of crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives provides insights into their different conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical reactivity and potential applications in material science (Gomes et al., 2018).

Electrosynthesis and Catalysis

- Electrosynthesis techniques have been applied for the efficient synthesis of valuable chemicals, demonstrating the paired electrolysis of methoxybenzyl alcohol to methoxybenzaldehyde with high selectivity and control over reaction conditions, showcasing the potential for clean, sustainable chemical production (Sherbo et al., 2018).

Biomimetic Oxidation

- Biomimetic oxidation of veratryl alcohol, a model compound for lignin substructures, highlights the role of iron(III) porphyrins and horseradish peroxidase in catalyzing the oxidation process in ionic liquids, suggesting applications in lignin valorization and the development of green chemistry processes (Kumar et al., 2007).

Photocatalytic Oxidation

- Studies on the photocatalytic oxidation of aromatic alcohols to their corresponding aldehydes using titanium dioxide under visible light irradiation explore the influence of substituent groups on the activity and selectivity of the reaction. This research is significant for developing environmentally friendly oxidation processes (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGGBXQABWWPAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)COC2=C(C=C(C=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)

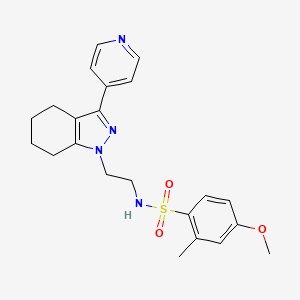

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)